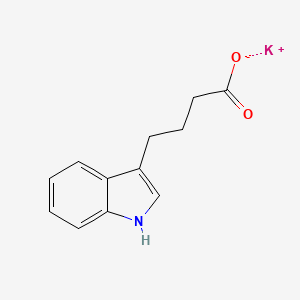

Potassium 4-(1H-indol-3-yl)butanoate

CAS No.: 60096-23-3

Cat. No.: VC2284440

Molecular Formula: C12H12KNO2

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60096-23-3 |

|---|---|

| Molecular Formula | C12H12KNO2 |

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | potassium;4-(1H-indol-3-yl)butanoate |

| Standard InChI | InChI=1S/C12H13NO2.K/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1 |

| Standard InChI Key | KTWDHJYSJOSTSJ-UHFFFAOYSA-M |

| SMILES | C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+] |

Introduction

Chemical Structure and Properties

Potassium 4-(1H-indol-3-yl)butanoate consists of an indole moiety attached to a four-carbon chain that terminates with a carboxylate group ionically bonded to a potassium ion. The molecular formula is C12H12NO2K, derived from the parent acid's formula C12H13NO2. The compound features a bicyclic indole structure with a pyrrole ring fused to a benzene ring, with the butanoate chain extending from the 3-position of the indole.

Unlike its methyl ester counterpart (Methyl 4-(1H-indol-3-yl)butanoate), which contains an ester group, the potassium salt exhibits different physicochemical properties that influence its behavior in chemical and biological systems. The indole component contributes aromatic character and potential for hydrogen bonding through the NH group, while the potassium carboxylate imparts ionic properties and enhanced water solubility.

Physicochemical Properties

The physicochemical properties of Potassium 4-(1H-indol-3-yl)butanoate can be compared with related compounds as shown in Table 1:

Table 1: Comparative Physicochemical Properties of Potassium 4-(1H-indol-3-yl)butanoate and Related Compounds

| Property | Potassium 4-(1H-indol-3-yl)butanoate | Methyl 4-(1H-indol-3-yl)butanoate | 4-(1H-indol-3-yl)butanoic Acid |

|---|---|---|---|

| Molecular Formula | C12H12NO2K | C13H15NO2 | C12H13NO2 |

| Molecular Weight | 255.33 g/mol | 217.26 g/mol | 219.24 g/mol |

| Physical State | Solid | Solid | Solid |

| Water Solubility | High | Low | Moderate |

| Solubility in Organic Solvents | Lower than ester | High in non-polar solvents | Moderate in polar solvents |

| Melting Point | Higher than acid form | Data not available | Data not available |

| pKa | Not applicable (salt form) | Not applicable (ester form) | Approximately 4.5-5.0 (estimated) |

| Partition Coefficient (LogP) | Lower than acid and ester | Higher (more lipophilic) | Intermediate |

The potassium salt form significantly enhances water solubility compared to both the free acid and methyl ester forms, making it potentially more suitable for aqueous formulations and biological applications where water solubility is advantageous. The ionic character also affects its membrane permeability properties, likely reducing passive diffusion across lipid bilayers compared to the methyl ester.

Synthesis and Preparation Methods

Synthetic Routes

Several potential synthetic routes can be employed to prepare Potassium 4-(1H-indol-3-yl)butanoate, with the most direct being the neutralization of 4-(1H-indol-3-yl)butanoic acid with a potassium base:

Direct Neutralization Method

The most straightforward approach involves the reaction of 4-(1H-indol-3-yl)butanoic acid with a stoichiometric amount of potassium hydroxide or potassium carbonate in an appropriate solvent:

4-(1H-indol-3-yl)butanoic acid + KOH → Potassium 4-(1H-indol-3-yl)butanoate + H2O

This reaction typically occurs rapidly at room temperature in aqueous or aqueous-alcoholic media.

From Methyl Ester Precursor

An alternative route involves the hydrolysis of Methyl 4-(1H-indol-3-yl)butanoate under basic conditions using potassium hydroxide, which yields the potassium salt directly:

Methyl 4-(1H-indol-3-yl)butanoate + KOH → Potassium 4-(1H-indol-3-yl)butanoate + CH3OH

This approach leverages existing synthetic pathways for the methyl ester, which can be prepared through esterification of the acid with methanol under acidic conditions.

Purification Techniques

Purification of Potassium 4-(1H-indol-3-yl)butanoate may involve:

-

Recrystallization from appropriate solvent systems (water-ethanol mixtures)

-

Precipitation by addition of anti-solvents to concentrated aqueous solutions

-

Ion-exchange chromatography for removal of excess potassium or other ionic impurities

-

Freeze-drying of purified aqueous solutions to obtain the anhydrous salt

Analytical Confirmation

Confirmation of successful synthesis and purity assessment would typically employ:

-

Nuclear Magnetic Resonance (NMR) spectroscopy to verify structure

-

Elemental analysis to confirm potassium content and elemental composition

-

Infrared spectroscopy to verify carboxylate salt formation

-

Mass spectrometry for molecular weight confirmation

Chemical Reactivity and Stability

Reactivity Patterns

The chemical reactivity of Potassium 4-(1H-indol-3-yl)butanoate is determined by both the indole moiety and the carboxylate salt:

Indole Component Reactivity

The indole structure retains its characteristic reactivity patterns:

-

Susceptibility to electrophilic aromatic substitution, particularly at the C-2 position

-

Potential for oxidation of the pyrrole ring under oxidizing conditions

-

NH group participation in hydrogen bonding and acid-base interactions

Carboxylate Salt Reactivity

The potassium carboxylate functionality exhibits:

-

Conversion to carboxylic acid under acidic conditions

-

Lower reactivity toward nucleophiles compared to the methyl ester

-

Potential for ion exchange with other cations

-

Formation of coordination complexes with certain metal ions

Stability Considerations

Table 2: Stability Profile of Potassium 4-(1H-indol-3-yl)butanoate Under Various Conditions

| Condition | Stability | Potential Degradation Pathways |

|---|---|---|

| Aqueous Solution (pH 6-8) | Stable | Minimal degradation |

| Acidic Solution (pH < 5) | Unstable | Conversion to free acid |

| Basic Solution (pH > 9) | Moderately stable | Potential indole ring opening under strongly basic conditions |

| Heat (>100°C) | Moderately unstable | Thermal decomposition |

| Light Exposure | Moderately unstable | Photodegradation of indole moiety |

| Oxidizing Conditions | Unstable | Oxidation of indole ring |

| Reducing Conditions | Relatively stable | Limited reduction pathways |

The compound would likely require storage under controlled conditions, protected from light, moisture, and extreme temperatures to maintain stability over extended periods.

Biological Activity and Applications

Antimicrobial Properties

The indole moiety is found in numerous compounds with antimicrobial activity. Methyl 4-(1H-indol-3-yl)butanoate has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. The potassium salt form might alter the spectrum of activity due to differences in cellular penetration and target interaction.

Antioxidant Effects

Indole derivatives often possess antioxidant properties through their ability to donate electrons and stabilize free radicals. The potassium salt may exhibit modified antioxidant capacity compared to the ester or acid forms.

Enzyme Inhibition

Related indole derivatives have shown inhibitory effects on various enzymes. The methyl ester has been reported to inhibit acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative disease research. The potassium salt might exhibit different inhibitory profiles due to altered binding interactions.

Receptor Interactions

The indole structure allows for potential binding to various receptors, including serotonin receptors, which could influence neurotransmission and related physiological processes. The ionic character of the potassium salt would likely modify these interactions compared to the more lipophilic methyl ester.

Research Applications

Potassium 4-(1H-indol-3-yl)butanoate may find application in several research areas:

-

As a tool compound in structure-activity relationship studies of indole derivatives

-

In investigations of how salt formation affects bioactivity of carboxylic acid derivatives

-

As a potential building block for more complex bioactive molecules

-

In comparative studies of different salt forms and their impact on biological activity

Pharmaceutical Considerations

Table 3: Pharmaceutical Considerations for Potassium 4-(1H-indol-3-yl)butanoate

| Parameter | Characteristics | Implications |

|---|---|---|

| Solubility | Enhanced aqueous solubility | Improved formulation options for aqueous systems |

| Bioavailability | Potentially different from ester form | Modified absorption and distribution profiles |

| Stability in Physiological Conditions | Likely stable at physiological pH | Predictable behavior in biological systems |

| Pharmacokinetics | Different from lipophilic ester | Altered distribution and elimination properties |

| Salt Form Advantages | Improved handling properties, potential crystallinity | Enhanced manufacturing characteristics |

The potassium salt form presents distinct advantages for certain pharmaceutical applications, particularly where water solubility is beneficial for formulation or bioavailability considerations.

Analytical Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

For Potassium 4-(1H-indol-3-yl)butanoate, characteristic NMR signals would include:

¹H-NMR expected signals:

-

Indole NH proton: broad singlet at δ 10.8–11.2 ppm

-

Aromatic protons: multiplets at δ 7.0–7.6 ppm

-

Methylene protons adjacent to indole: triplet at δ 2.7–2.9 ppm

-

Methylene protons adjacent to carboxylate: triplet at δ 2.1–2.3 ppm

-

Central methylene protons: quintet at δ 1.8–2.0 ppm

¹³C-NMR expected signals:

-

Carboxylate carbon: δ 175-180 ppm (shifted downfield compared to ester)

-

Indole carbons: multiple signals at δ 110–140 ppm

-

Aliphatic carbons: signals at δ 20–40 ppm

Infrared Spectroscopy

Key IR absorptions would include:

-

NH stretching: 3300-3500 cm⁻¹

-

Asymmetric COO⁻ stretching: 1550-1600 cm⁻¹

-

Symmetric COO⁻ stretching: 1400-1450 cm⁻¹

-

Aromatic C=C stretching: 1400-1600 cm⁻¹

-

Indole ring vibrations: 700-750 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would typically show:

-

Molecular ion peak corresponding to [M-K]⁻ in negative ion mode

-

Characteristic fragmentation patterns of the indole-butanoate structure

Chromatographic Methods

Chromatographic analysis of Potassium 4-(1H-indol-3-yl)butanoate may employ:

-

High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm (characteristic for indole absorption)

-

Ion Chromatography for assessment of potassium content and potential counter-ion impurities

-

Thin-Layer Chromatography (TLC) with appropriate visualization reagents

X-ray Crystallography

X-ray crystallographic analysis could provide definitive structural information, including:

-

Bond lengths and angles

-

Crystal packing arrangements

-

Coordination geometry around the potassium ion

-

Intermolecular interactions in the solid state

Structure-Activity Relationships

Influence of Structural Features

The biological activity of Potassium 4-(1H-indol-3-yl)butanoate and related compounds is influenced by several structural features:

Indole Core

The indole heterocycle serves as a privileged structure in medicinal chemistry, capable of:

-

Hydrogen bonding through the NH group

-

π-π interactions with aromatic amino acid residues in proteins

-

Hydrophobic interactions with nonpolar binding pockets

Butanoate Chain

The four-carbon linker provides:

-

Conformational flexibility

-

Optimal spacing between the indole and carboxylate functional groups

-

Potential for hydrophobic interactions

Carboxylate Salt

The potassium carboxylate group contributes:

-

Ionic interactions with positively charged residues in biological targets

-

Enhanced water solubility

-

Altered pharmacokinetic properties compared to ester or acid forms

Comparison with Structural Analogs

Table 4: Structure-Activity Relationships of Potassium 4-(1H-indol-3-yl)butanoate and Related Compounds

| Compound | Structural Difference | Expected Biological Activity Differences |

|---|---|---|

| Potassium 4-(1H-indol-3-yl)butanoate | Reference compound | Baseline activity profile |

| Methyl 4-(1H-indol-3-yl)butanoate | Ester instead of carboxylate salt | Enhanced lipophilicity, potentially greater cellular penetration, different enzyme inhibition profile |

| 4-(1H-indol-3-yl)butanoic Acid | Free acid instead of salt | pH-dependent activity, different solubility profile |

| Potassium 4-(1H-indol-3-yl)propanoate | Shorter carbon chain (C3 vs. C4) | Altered spacing between functional groups, modified binding properties |

| Potassium 4-(1H-indol-3-yl)pentanoate | Longer carbon chain (C5 vs. C4) | Different conformational flexibility, altered binding properties |

| Sodium 4-(1H-indol-3-yl)butanoate | Sodium vs. potassium counter-ion | Similar activity profile with potentially subtle differences in solubility and binding |

Methyl 4-(1H-indol-3-yl)butanoate has demonstrated antimicrobial, anticancer, and enzyme inhibitory activities. The potassium salt form would likely exhibit a modified activity profile due to differences in physical properties and target interactions.

Current Research and Future Perspectives

Research Status

Current research involving indole derivatives like Potassium 4-(1H-indol-3-yl)butanoate focuses on:

-

Development of novel synthetic methodologies

-

Investigation of structure-activity relationships

-

Exploration of potential therapeutic applications

-

Study of salt forms and their impact on bioavailability and activity

The specific research on the potassium salt form appears limited in current literature, suggesting opportunities for further investigation.

Research Gaps and Opportunities

Several research opportunities exist for Potassium 4-(1H-indol-3-yl)butanoate:

-

Comprehensive characterization of physical and chemical properties

-

Comparative evaluation of biological activities with other salt forms

-

Investigation of potential applications in drug delivery systems

-

Exploration of structure-activity relationships through systematic modification

-

Development of optimized synthetic routes for large-scale production

Future Research Directions

Future research might explore:

-

Detailed pharmacokinetic studies comparing different salt forms

-

Crystal engineering approaches to optimize solid-state properties

-

Co-crystallization or complexation with other bioactive agents

-

Investigation of specific mechanisms underlying biological activities

-

Development of targeted delivery systems leveraging the salt form's properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume